molecular formula C15H17N3O5S2 B2722469 2-methoxy-5-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide CAS No. 890611-28-6

2-methoxy-5-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B2722469
CAS No.: 890611-28-6
M. Wt: 383.44
InChI Key: YMTGKCPGIDQYIZ-UHFFFAOYSA-N
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Description

“2-methoxy-5-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide” is a chemical compound. It contains a morpholine ring, which is a common feature in many pharmaceuticals . The compound also contains a thiazole ring, which is a heterocyclic compound that is often found in various biologically active substances .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Typically, these compounds are synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with a chloroethyl compound to yield the final derivatives .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Researchers have synthesized novel heterocyclic compounds derived from benzodifuran and triazines, aiming at evaluating their anti-inflammatory and analgesic properties. These compounds have been studied for their potential as COX-1/COX-2 inhibitors, showcasing significant inhibitory activity, particularly in analgesic and anti-inflammatory applications. This research highlights the versatility of morpholine derivatives in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Development of Biodegradable Polymers

The study on morpholine-2,5-dione derivatives has led to the synthesis of polyesteramides with pendant functional groups. These polymers were obtained through ring-opening copolymerization, demonstrating the potential of morpholine derivatives in creating biodegradable materials with specific functionalities. Such advancements could have significant implications for biomedical applications, including drug delivery systems (Veld, Dijkstra, & Feijen, 1992).

Anticancer Applications

The discovery of benzamide derivatives as PI3K inhibitors and anticancer agents showcases the application of morpholine and its derivatives in oncology. Specifically, the synthesis and evaluation of these compounds have provided insights into their antiproliferative activities against various human cancer cell lines. Such research underscores the role of morpholine derivatives in designing novel anticancer therapies (Shao et al., 2014).

Development of Antimicrobial Agents

Morpholine derivatives have been utilized in the design and synthesis of new 1,2,4-triazole compounds with antimicrobial properties. These studies have contributed to identifying compounds with significant antimicrobial activity, further demonstrating the chemical versatility of morpholine derivatives in addressing resistance to traditional antimicrobial agents (Sahin et al., 2012).

Imaging Agents for Parkinson's Disease

In the context of neurodegenerative diseases, morpholine derivatives have been explored as potential PET imaging agents. The synthesis of specific compounds aimed at imaging the LRRK2 enzyme in Parkinson's disease models illustrates the application of these derivatives in enhancing diagnostic capabilities and understanding the molecular underpinnings of such conditions (Wang et al., 2017).

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as the synthesis of related compounds. This could potentially lead to the development of new pharmaceuticals .

Properties

IUPAC Name

2-methoxy-5-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S2/c1-22-13-3-2-11(25(20,21)18-5-7-23-8-6-18)10-12(13)14(19)17-15-16-4-9-24-15/h2-4,9-10H,5-8H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTGKCPGIDQYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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